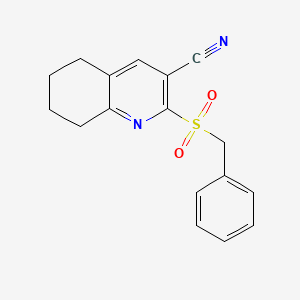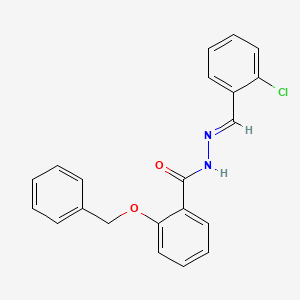![molecular formula C22H24N4O2 B5506222 3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)
3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinolinone derivatives often involves multi-step reactions, including nucleophilic substitution, cycloaddition, and catalytic processes. For instance, the synthesis of similar compounds has been demonstrated through processes like amino protection, nucleophilic reaction, and deprotection, which are purified by silica gel chromatography, indicating a feasible method with high yields for derivatives containing a 4-piperazinyl quinoline ring (Guo Qian-yi, 2011). Additionally, methods involving Knoevenagel condensation in the presence of catalytic amounts of piperidine have been employed to synthesize novel quinolinone analogs, showcasing the versatility of synthetic approaches (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using techniques like IR, GC-MS, and 1H-NMR, which confirm the presence of specific functional groups and the overall molecular framework. These methods allow for the identification of the core quinolinone structure and the attached imidazol and piperidinyl groups, providing a basis for understanding the compound's chemical behavior and potential interactions (Guo Qian-yi, 2011).
Chemical Reactions and Properties
Quinolinone derivatives engage in various chemical reactions, including cycloaddition and substitution reactions, which can be influenced by the presence of the imidazol and piperidinyl substituents. These reactions can lead to the formation of novel compounds with diverse biological activities. The reactivity of these compounds can be explored through reactions like nitration, bromination, and azo coupling, highlighting the compound's versatile chemical properties (G. Kutrov, N. Kovalenko, & Y. Volovenko, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been explored in various research contexts, particularly in the synthesis of amide derivatives of quinolone and their antimicrobial studies. A series of derivatives have been prepared by modifying the C-3 and C-7 positions of the quinolone core, demonstrating antibacterial activity against strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. This highlights the compound's potential as a basis for developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Pharmacological Significance
Further, its structural analog, R115777, has shown potent and selective inhibition of farnesyl protein transferase, demonstrating significant antitumor effects. This establishes a foundation for its application in cancer research, particularly targeting the Ras prenylation process, with R115777 advancing to phase III clinical evaluation (Venet, End, & Angibaud, 2003).
Antimicrobial and Antifungal Properties
Another study synthesized novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones, showing significant antimicrobial and antifungal activity. This supports the chemical's role in the development of new treatments for infections (Anisetti & Reddy, 2012).
Chemical Reactivity and Synthesis Techniques
Research into the reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related compounds has provided insights into synthetic strategies for generating novel chemical entities. These studies elucidate the pathways for synthesizing amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one and related compounds, demonstrating the versatility of this chemical backbone in medicinal chemistry (Kutrov, Kovalenko, & Volovenko, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-18(13-17-3-1-2-4-19(17)24-21)22(28)25-10-7-16(8-11-25)20-23-9-12-26(20)14-15-5-6-15/h1-4,9,12-13,15-16H,5-8,10-11,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAACYMATBDNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)


![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)



![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)